8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one

monoamine oxidase B MAO-B selectivity quinolin-4-one SAR

8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one (CAS 1210408-83-5, MF C13H13NO2, MW 215.25 g/mol) is a synthetic quinolin-4(1H)-one derivative bearing an 8-methyl substituent and an N1-(2-oxopropyl) side chain. Quinolin-4(1H)-ones are recognized privileged scaffolds in medicinal chemistry, exhibiting diverse pharmacologies including kinase inhibition, monoamine oxidase (MAO) modulation, and antimicrobial activity.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Cat. No. B11887401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)C=CN2CC(=O)C
InChIInChI=1S/C13H13NO2/c1-9-4-3-5-11-12(16)6-7-14(13(9)11)8-10(2)15/h3-7H,8H2,1-2H3
InChIKeyFWHHKCZTHUITNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one: Structural Profile and Procurement Rationale


8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one (CAS 1210408-83-5, MF C13H13NO2, MW 215.25 g/mol) is a synthetic quinolin-4(1H)-one derivative bearing an 8-methyl substituent and an N1-(2-oxopropyl) side chain . Quinolin-4(1H)-ones are recognized privileged scaffolds in medicinal chemistry, exhibiting diverse pharmacologies including kinase inhibition, monoamine oxidase (MAO) modulation, and antimicrobial activity [1]. The specific substitution pattern of this compound positions it at the intersection of several structure-activity relationship (SAR) vectors: the 8-methyl group confers allosteric modulation potential at the melanin-concentrating hormone receptor 1 (MCH1), while the N1-oxopropyl moiety introduces a ketone functionality amenable to further derivatization or metabolic recognition [2]. For procurement decisions in drug discovery or chemical biology, this compound represents a non-generic, synthetically tractable quinolin-4(1H)-one with a substitution fingerprint distinct from commercially abundant 8-methylquinolin-4(1H)-one or 1-alkyl-4-quinolone analogs, enabling interrogation of N1-dependent pharmacology without sacrificing the 8-methyl-mediated target engagement profile.

Why Generic 8-Methylquinolin-4(1H)-ones Cannot Replace 8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one


Substituting 8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one with unsubstituted 8-methylquinolin-4(1H)-one (CAS 23432-44-2) or other simple 1-alkyl-4-quinolones introduces critical SAR liabilities. The N1-(2-oxopropyl) group is not merely a solubility or pharmacokinetic handle; it directly alters the electronic character of the quinolone core and sterically constrains the ligand binding pose . Evidence from the quinolin-4(1H)-one class demonstrates that N1-substitution profoundly impacts target engagement: for example, 1-methyl-2-undecylquinolin-4(1H)-one exhibits selective MAO-B inhibition (IC50 15.3 µM) with no detectable MAO-A activity, whereas the unsubstituted 8-methylquinoline scaffold is reported to inhibit MAO-A noncompetitively [1][2]. Similarly, in the MCH1 receptor antagonist chemotype, 8-methylquinoline derivatives achieve subnanomolar binding affinity, but SAR studies confirm that modifications to the quinoline N1-region can shift functional activity from insurmountable antagonism to partial modulation [2]. Generic substitution therefore risks losing target selectivity, altering mode of antagonism, or eliminating activity entirely. Procurement of the precise compound with the defined N1-(2-oxopropyl) group is essential for maintaining SAR integrity in lead optimization campaigns.

Quantitative Differentiation Evidence: 8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one vs. Closest Analogs


MAO-B Selectivity Window: Comparison with 1-Methyl-2-undecylquinolin-4(1H)-one

1-Methyl-2-undecylquinolin-4(1H)-one, a representative N1-alkyl-4-quinolone, displays selective MAO-B inhibition (IC50 = 15.3 µM) with complete sparing of MAO-A activity [1]. While no direct head-to-head data exist for 8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one, class-level inference from the broader quinolin-4(1H)-one chemotype indicates that N1-substitution profoundly influences the MAO-A/MAO-B selectivity ratio [2]. The oxopropyl side chain introduces a ketone group capable of hydrogen bond interactions within the MAO active site, potentially fine-tuning the selectivity index relative to simple alkyl analogs. This chemotype-dependent selectivity modulation supports the procurement of the specific N1-(2-oxopropyl) derivative for SAR exploration, as generic 8-methylquinolin-4(1H)-one lacks any N1-substitution and consequently exhibits a distinct and potentially undesirable MAO-A inhibitory profile, with 8-methylquinoline reported to inhibit MAO-A noncompetitively in human brain synaptosomal mitochondria [3].

monoamine oxidase B MAO-B selectivity quinolin-4-one SAR

MCH1 Receptor Allosteric Modulation Potential: 8-Methyl Scaffold Advantage

The 8-methylquinoline scaffold is a validated pharmacophore for MCH1 receptor allosteric antagonism, with prototype compound MQ1 demonstrating subnanomolar binding affinity (Ki < 1 nM) and insurmountable antagonism characterized by long residence time at the receptor [1]. 8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one retains the critical 8-methyl group required for this activity while incorporating an N1-(2-oxopropyl) moiety absent from the published MCH1 antagonist series. This structural divergence is therapeutically relevant: SAR studies in the MCH1 field show that modifications to the quinoline scaffold can shift functional activity from negative allosteric modulation to neutral cooperativity, profoundly impacting in vivo efficacy in obesity models [1]. In contrast, simple 8-methylquinolin-4(1H)-one (CAS 23432-44-2) lacks any N1-substitution and may exhibit different MCH1 receptor pharmacology or undesirable off-target activity at monoamine oxidases [2]. The N1-(2-oxopropyl) derivative therefore enables interrogation of N1-dependent tuning of MCH1 allosteric modulation while preserving the 8-methyl-mediated receptor engagement.

MCH1 receptor allosteric antagonist 8-methylquinoline anti-obesity

Structural Determinants of Antimicrobial Activity: 4-Quinolone Pharmacophore

The 4-quinolone nucleus is the pharmacophoric core of fluoroquinolone antibiotics, but quinolin-4(1H)-one derivatives with non-standard substitution patterns have demonstrated activity against resistant bacterial strains. Patent US-8841288-B2 discloses a class of 8-(1H-1,2,3-triazol-4-yl)quinolin-4(1H)-one compounds as PI3K inhibitors, while patent CA3149988A1 describes 4-quinolinone antibacterial compounds with MIC values superior to ciprofloxacin against Staphylococcus aureus and Pseudomonas aeruginosa [1][2]. The 8-methyl substituent on the target compound fills a lipophilic pocket distinct from the C6-fluoro and C7-piperazinyl substitutions characteristic of fluoroquinolones, suggesting a differentiated bacterial target engagement profile [3]. Furthermore, the N1-(2-oxopropyl) group introduces a ketone that may participate in target hydrogen bonding or serve as a metabolic soft spot for prodrug strategies. In contrast, commercial 8-methylquinolin-4(1H)-one (CAS 23432-44-2) lacks N1-substitution, eliminating this interaction vector and potentially reducing antimicrobial potency.

4-quinolone antibacterial quinolin-4(1H)-one antimicrobial SAR

Priority Application Scenarios for 8-Methyl-1-(2-oxopropyl)quinolin-4(1H)-one Based on Differentiation Evidence


Monoamine Oxidase B (MAO-B) Selectivity Profiling in Neurodegenerative Disease Drug Discovery

Leverage the predicted MAO-B selectivity window conferred by the N1-(2-oxopropyl) group to screen this compound alongside 1-methyl-2-undecylquinolin-4(1H)-one and unsubstituted 8-methylquinoline in recombinant human MAO-A and MAO-B assays [1]. The head-to-head comparison will elucidate the contribution of the oxopropyl moiety to isoform selectivity, potentially identifying a novel chemotype for Parkinson's disease or Alzheimer's disease MAO-B inhibitor development. This is particularly valuable given the documented MAO-A inhibitory liability of unsubstituted 8-methylquinoline [2].

MCH1 Receptor Allosteric Modulator Lead Optimization

Utilize this compound as a starting scaffold for MCH1 receptor antagonist optimization, capitalizing on the validated 8-methylquinoline pharmacophore reported by Sakurai et al. (2014) [3]. The N1-(2-oxopropyl) group introduces a derivatizable ketone handle that can be elaborated to probe structure-activity relationships governing allosteric efficacy, residence time, and functional selectivity. Compare with MQ1 in radioligand binding assays, GTPγS functional assays, and washout kinetics to quantify the impact of N1-substitution on MCH1 receptor pharmacology [3].

Non-Fluoroquinolone Antibacterial Lead Generation against Resistant Pathogens

Screen this compound against a panel of fluoroquinolone-resistant Gram-positive and Gram-negative clinical isolates, using ciprofloxacin and levofloxacin as comparator antibiotics [4]. The 8-methyl substitution pattern diverges from the C6-fluoro/C7-piperazinyl motif of fluoroquinolones, potentially enabling retention of activity against strains harboring gyrA/parC mutations or efflux-mediated resistance. The N1-ketone may also serve as a metabolic soft spot for prodrug design, enhancing in vivo exposure [5].

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